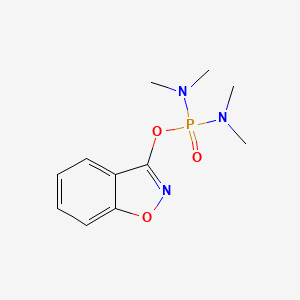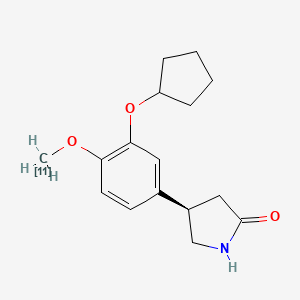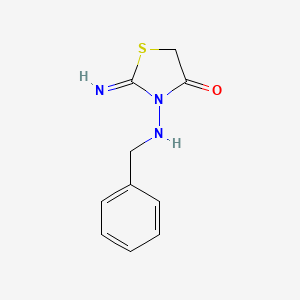
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate is a complex organic compound with a unique structure that includes quinuclidine, cyclopentyl, and glycolate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the quinuclidine ring: This can be achieved through a series of cyclization reactions.
Introduction of the cyclopentyl group: This step often involves the use of cyclopentanol derivatives under specific reaction conditions.
Attachment of the glycolate moiety: This is usually done through esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinuclidine nitrogen or the glycolate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-Jasmone: A structurally related compound with similar cyclopentyl and alkene groups.
cis-2-Methylcyclopentanol: Shares the cyclopentyl and methyl groups but differs in the functional groups attached.
Uniqueness
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate is unique due to its combination of quinuclidine, cyclopentyl, and glycolate moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H33NO3 |
|---|---|
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopentyl-2-hydroxy-5-methylhex-3-enoate |
InChI |
InChI=1S/C20H33NO3/c1-14(2)8-11-20(23,17-6-4-5-7-17)19(22)24-18-15(3)21-12-9-16(18)10-13-21/h8,11,14-18,23H,4-7,9-10,12-13H2,1-3H3 |
Clé InChI |
JSRXQRPRQDRKGB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2CCN1CC2)OC(=O)C(C=CC(C)C)(C3CCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


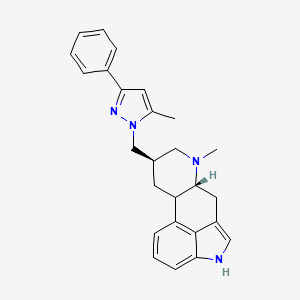


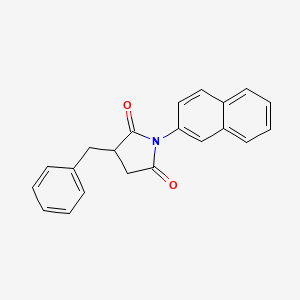

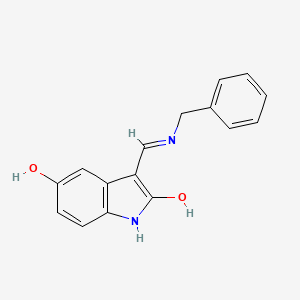

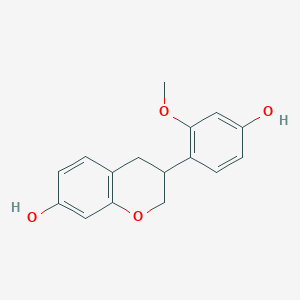
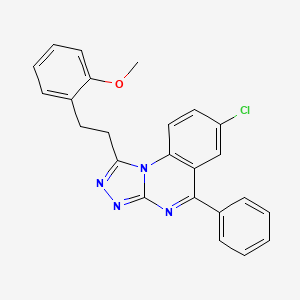
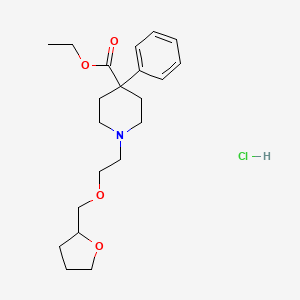
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
